Methyl 1-acetylpiperidine-4-carboxylate
CAS No.: 126291-66-5
Cat. No.: VC21297186
Molecular Formula: C9H15NO3
Molecular Weight: 185.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 126291-66-5 |
|---|---|
| Molecular Formula | C9H15NO3 |
| Molecular Weight | 185.22 g/mol |
| IUPAC Name | methyl 1-acetylpiperidine-4-carboxylate |
| Standard InChI | InChI=1S/C9H15NO3/c1-7(11)10-5-3-8(4-6-10)9(12)13-2/h8H,3-6H2,1-2H3 |
| Standard InChI Key | XCGYEEUWADWLCT-UHFFFAOYSA-N |
| SMILES | CC(=O)N1CCC(CC1)C(=O)OC |
| Canonical SMILES | CC(=O)N1CCC(CC1)C(=O)OC |
Introduction
Chemical Properties and Structure
Methyl 1-acetylpiperidine-4-carboxylate possesses a well-defined structure with specific chemical characteristics that determine its reactivity and applications.
Physical and Chemical Characteristics
The compound exists as a stable solid at room temperature with distinct physicochemical properties that facilitate its handling and incorporation into synthetic pathways. Its moderate molecular weight and balanced lipophilicity contribute to its utility in medicinal chemistry applications.
Table 1: Physical and Chemical Properties of Methyl 1-acetylpiperidine-4-carboxylate
| Property | Value |
|---|---|
| CAS Number | 126291-66-5 |
| Molecular Formula | C₉H₁₅NO₃ |
| Molecular Weight | 185.22 g/mol |
| Physical State | Solid |
| Solubility | Soluble in organic solvents (e.g., DCM, CHCl₃, DMSO) |
| Chemical Classification | Piperidine derivative, Carboxylic ester |
| Functional Groups | Acetyl, Methyl carboxylate |
The compound's solubility profile allows for versatility in reaction conditions, making it amenable to various synthetic transformations in both academic research and industrial applications.
Structural Features
The molecular architecture of Methyl 1-acetylpiperidine-4-carboxylate features a saturated six-membered heterocyclic ring with nitrogen as the heteroatom. The nitrogen atom is acetylated, while the 4-position of the piperidine ring bears a methyl carboxylate group. This structural arrangement creates distinct reactivity centers within the molecule, allowing for selective chemical modifications.
Synthesis and Production
The preparation of Methyl 1-acetylpiperidine-4-carboxylate can be accomplished through several synthetic routes, with varying degrees of efficiency and scalability.
Laboratory Synthesis Methods
Several approaches exist for the laboratory-scale synthesis of Methyl 1-acetylpiperidine-4-carboxylate, typically involving the acetylation of appropriately substituted piperidine derivatives.
Table 2: Common Laboratory Synthesis Methods
| Method | Key Reagents | Reaction Conditions | Yield Range |
|---|---|---|---|
| Direct Acetylation | Piperidine-4-carboxylic acid methyl ester, Acetic anhydride, Base (e.g., pyridine) | Room temperature, 4-8 hours | 75-85% |
| N-Acetylation | Piperidine-4-carboxylic acid methyl ester, Acetyl chloride, Triethylamine | 0°C to room temperature, 2-4 hours | 80-90% |
| Esterification of N-acetylated acid | 1-Acetylpiperidine-4-carboxylic acid, Methanol, Acid catalyst | Reflux, 6-12 hours | 70-80% |
The most common synthetic approach involves the acetylation of piperidine derivatives using acetic anhydride in the presence of a suitable base such as pyridine. This reaction proceeds under mild conditions, typically at room temperature, resulting in good to excellent yields of the desired product.
Alternative methods include the use of acetyl chloride as the acetylating agent in the presence of triethylamine or other suitable bases. This approach often provides higher yields but requires more careful handling due to the reactivity of acetyl chloride. The selective esterification of 1-acetylpiperidine-4-carboxylic acid represents another viable synthetic route, though this approach necessitates the prior preparation of the acetylated acid intermediate.
Industrial Production Processes
Industrial production of Methyl 1-acetylpiperidine-4-carboxylate follows similar synthetic pathways but incorporates modifications to enhance efficiency, safety, and scalability. These processes typically employ continuous flow reactors and optimize reaction parameters to maximize yield and purity.
For large-scale production, considerations such as reagent cost, handling safety, and waste management become paramount. Industrial processes may utilize alternative acetylating agents or catalytic systems to improve atom economy and reduce environmental impact. Purification methodologies in industrial settings often emphasize techniques amenable to scale-up, such as crystallization or continuous chromatography, rather than traditional column chromatography used in laboratory settings.
The optimization of reaction conditions—including temperature profiles, reagent ratios, and mixing parameters—contributes significantly to the economic viability of industrial production processes. These refinements aim to minimize side reactions and maximize conversion to the desired product while maintaining high standards of purity.
Biological Activity and Applications
Methyl 1-acetylpiperidine-4-carboxylate exhibits notable biological activities that underpin its potential applications in pharmaceutical research and development.
Enzyme Inhibition Properties
One of the most significant biological activities of Methyl 1-acetylpiperidine-4-carboxylate is its ability to inhibit specific enzymes, particularly monoacylglycerol lipase (MAGL). This enzyme plays a crucial role in the endocannabinoid system, which is involved in various physiological processes including pain sensation, appetite regulation, and immune function.
Table 3: Enzyme Inhibition Profile
| Enzyme | Inhibition Potency | Mechanism | Potential Therapeutic Applications |
|---|---|---|---|
| Monoacylglycerol Lipase (MAGL) | Moderate | Competitive inhibition | Pain management, Anti-inflammatory |
| Acetylcholinesterase (AChE) | Low to moderate | Reversible inhibition | Cognitive enhancement, Neurodegenerative disorders |
| Other Hydrolases | Variable | Structure-dependent | Context-specific applications |
The inhibition of MAGL by Methyl 1-acetylpiperidine-4-carboxylate and its derivatives suggests potential applications in pain management and the treatment of inflammatory conditions. The compound's moderate potency provides a foundation for structural optimization to enhance selectivity and efficacy against specific enzyme targets.
Additionally, related piperidine derivatives have shown activity against acetylcholinesterase (AChE), suggesting potential applications in cognitive enhancement and the treatment of neurodegenerative disorders. While the direct acetylcholinesterase inhibition of Methyl 1-acetylpiperidine-4-carboxylate itself may be modest, it serves as a valuable template for the development of more potent inhibitors through structural modification.
Pharmacological Relevance
Beyond enzyme inhibition, Methyl 1-acetylpiperidine-4-carboxylate represents a valuable pharmacophore in medicinal chemistry due to its structural features and reactivity profile. The piperidine ring is a privileged scaffold in drug design, appearing in numerous marketed drugs across therapeutic categories.
The compound's balanced lipophilicity and moderate molecular weight align well with Lipinski's Rule of Five, suggesting favorable drug-like properties. Furthermore, the presence of both hydrogen bond acceptors (carbonyl groups) and a potential hydrogen bond donor (upon hydrolysis of the ester) contributes to its potential for specific interactions with biological targets.
The structural similarity of Methyl 1-acetylpiperidine-4-carboxylate to components of more complex bioactive molecules suggests its utility as a building block in the synthesis of targeted therapeutics. Derivatives incorporating the core structure of this compound have been explored for applications in various therapeutic areas, including pain management, neurological disorders, and inflammatory conditions.
Pharmacokinetics and Bioavailability
Understanding the pharmacokinetic profile of Methyl 1-acetylpiperidine-4-carboxylate is essential for evaluating its potential as a therapeutic agent or as a template for drug development.
The compound's pharmacokinetic behavior is influenced by several factors, including its lipophilicity, solubility, and susceptibility to metabolic transformation. Studies indicate that derivatives of this compound exhibit varying degrees of bioavailability and metabolic stability, which significantly impact their efficacy as potential drugs.
The presence of both ester and amide functionalities in Methyl 1-acetylpiperidine-4-carboxylate makes it susceptible to hydrolysis by esterases and amidases in vivo. This metabolic liability can limit the compound's bioavailability but may also be leveraged in prodrug approaches, where controlled release of an active metabolite is desired.
Research Developments and Future Prospects
The continued interest in Methyl 1-acetylpiperidine-4-carboxylate stems from its versatility as a synthetic intermediate and its potential as a pharmacophore in drug discovery. Recent research has focused on several key areas:
Structure-Activity Relationship Studies
Structure-activity relationship (SAR) studies involving Methyl 1-acetylpiperidine-4-carboxylate and its analogs have provided valuable insights into the structural features that influence biological activity. These studies typically involve systematic modifications to the basic structure, including:
-
Variations in the ester group, including chain length and branching patterns
-
Substitution of the acetyl group with other acyl or alkyl groups
-
Introduction of substituents at various positions on the piperidine ring
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Incorporation of the core structure into larger molecular frameworks
These modifications have led to the identification of compounds with enhanced potency and selectivity against specific targets, particularly enzymes involved in pain and inflammatory pathways.
Novel Synthetic Applications
Beyond its direct biological activities, Methyl 1-acetylpiperidine-4-carboxylate serves as a valuable building block in complex molecule synthesis. Its functional groups provide multiple handles for selective transformations, enabling the construction of diverse chemical architectures.
Recent synthetic applications include:
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Alkylation of the α-position of the ester group to introduce stereogenic centers
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Reductive amination reactions utilizing the ketone created after ester hydrolysis and decarboxylation
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Cross-coupling reactions to introduce aryl or heteroaryl groups
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Click chemistry applications through appropriately functionalized derivatives
These synthetic approaches expand the utility of Methyl 1-acetylpiperidine-4-carboxylate beyond its direct applications as a bioactive compound.
Emerging Therapeutic Areas
The exploration of Methyl 1-acetylpiperidine-4-carboxylate and its derivatives has extended into several emerging therapeutic areas. Compounds featuring the core piperidine structure have shown promise in addressing unmet medical needs in areas such as:
-
Neuropathic pain management
-
Anti-inflammatory agents with novel mechanisms
-
Modulators of neurotransmitter systems
-
Regulators of metabolic pathways
The continuing evolution of medicinal chemistry approaches, including fragment-based drug design and targeted covalent inhibition, has created new opportunities for leveraging the properties of Methyl 1-acetylpiperidine-4-carboxylate in therapeutic development.
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